molecular formula C52H78N10O17 B140449 Isoprinosine CAS No. 36703-88-5

Isoprinosine

Numéro de catalogue B140449
Numéro CAS: 36703-88-5
Poids moléculaire: 1115.2 g/mol
Clé InChI: YLDCUKJMEKGGFI-QCSRICIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isoprinosine, also known as inosine pranobex, is a synthetic compound with immunomodulatory and antiviral properties. It has been investigated for its potential therapeutic effects in various viral infections and immune-related conditions. The compound has been studied in the context of multiple sclerosis, respiratory tract infections, AIDS-related complex symptoms, subacute sclerosing panencephalitis (SSPE), Pneumocystis carinii pneumonia (PCP), herpesvirus infections, and immune functions in uremic patients and individuals with autoimmune diseases .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of this compound comprises inosine, a nucleoside, and dimethylaminoisopropanol, a moiety with immunomodulatory effects. The structure is designed to enhance the drug's ability to modulate the immune system and exert antiviral activity. The specific interactions of this compound with immune cells and viral components would be determined by this molecular configuration .

Chemical Reactions Analysis

This compound's chemical reactions within the body involve its immunomodulatory effects, such as the stimulation of T-lymphocytes and the potential inhibition of enzymes critical for the life cycle of certain pathogens, like Pneumocystis carinii. The compound's components may interfere with viral replication or modulate the immune response to enhance the body's ability to fight infections .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, stability, and pharmacokinetics, would influence its absorption, distribution, metabolism, and excretion in the body. These properties are crucial for the drug's efficacy and safety profile. While the provided papers do not detail these properties, they are essential considerations in the drug's development and clinical use .

Relevant Case Studies

Several clinical trials and studies have been conducted to evaluate the efficacy of this compound in various conditions. For instance, in multiple sclerosis, this compound did not show a significant effect on clinical disability or MRI abnormalities . In preventing recurrent respiratory infections in children, this compound increased T-lymphocyte numbers but did not reduce infection frequency or severity . In patients with AIDS-related complex symptoms, this compound showed potential benefits in increasing T4+ cell counts and improving clinical symptoms . In SSPE, this compound led to long-term remissions in a subset of patients . The drug also demonstrated potential in decreasing the progression to AIDS by preventing PCP . Its anti-herpesvirus action was found to be condition-dependent . This compound partially restored impaired interleukin-2 production and Tac antigen expression in AIDS patients . It enhanced PHA responses and had a potential effect on natural killer cell activity in uremic patients . The compound also augmented phytohemagglutinin-induced lymphocyte proliferation . Lastly, this compound affected in vitro immune functions of lymphocytes from patients with autoimmune diseases, suggesting potential therapeutic value .

Applications De Recherche Scientifique

Effets immunomodulateurs

L'isoprinosine aurait pour effet d'améliorer la réponse immunitaire en stimulant les fonctions des lymphocytes T et l'activité des macrophages. Il est particulièrement efficace pour restaurer les fonctions des lymphocytes T chez les personnes âgées, normaliser les réponses lymphocytaires et améliorer la réactivité cutanée .

Applications antivirales

Cliniquement, l'this compound a montré des avantages dans le traitement de diverses maladies virales telles que la panencéphalite sclérosante subaiguë, l'herpès cutané, la stomatite aphteuse, la grippe, l'hépatite à cytomégalovirus, le syndrome de Reiter et éventuellement les verrues .

Amélioration des cellules tueuses naturelles

L'this compound a un impact positif sur le système immunitaire de l'hôte en augmentant l'activité des cellules tueuses naturelles, qui jouent un rôle crucial dans la défense contre les tumeurs et les cellules infectées par des virus .

Augmentation des cytokines pro-inflammatoires

Il a été prouvé que le composé augmente les niveaux de cytokines pro-inflammatoires, rétablissant ainsi les réponses immunitaires déficientes chez les personnes immunodéprimées .

Maladies auto-immunes et immunodéficience

L'this compound peut agir comme une molécule biologiquement active responsable de propriétés anti-inflammatoires distinctes dans les immunodéficiences et les maladies auto-immunes en raison de sa capacité unique à moduler le système immunitaire .

Maladies cardiovasculaires

Il existe des preuves suggérant que l'this compound peut avoir des applications dans le traitement des maladies cardiovasculaires en raison de ses actions multimodales en tant que métabolite biologiquement actif .

Mécanisme D'action

Target of Action

Isoprinosine, also known as Inosine pranobex, primarily targets the host’s immune system. It has been shown to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It also increases the levels of pro-inflammatory cytokines , thereby restoring deficient responses in immunosuppressed patients .

Mode of Action

This compound works by slowing the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It preserves the structure and function of the polyribosomes, impedes the DNA or RNA of the virus from transmitting its own genetic code . It preserves the normal protein synthesizing mechanism and prevents the virus from multiplying in the organism .

Biochemical Pathways

This compound impacts the host’s immune system by potentiating or enhancing immunological events (e.g., production of cytokines, differentiation of cells of the T-lymphocyte lineage) initiated by other triggering agents such as mitogens, antigens, phagocytic stimuli, or lymphokines . It also affects viral RNA levels and hence inhibits the growth of several viruses .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . The half-life of this compound is approximately 50 minutes .

Result of Action

The result of this compound’s action is the slowing of the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .

Safety and Hazards

Isoprinosine is generally well-tolerated. The only untoward effects seen were occasional transient nausea associated with the ingestion of a large number of tablets or a transient rise in serum and urinary uric acid with no resultant sequelae . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Isoprinosine has shown promising results in rheumatoid arthritis where clinical improvement has been observed two to six weeks after the onset of treatment . It has also been suggested for use in new therapeutic indications, such as neurological and psychiatric disorders . Further well-designed and executed trials are warranted to support the use of this compound against viral infections apart from those already approved, and to establish its use in clinical practice .

Propriétés

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCUKJMEKGGFI-QCSRICIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021342
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36703-88-5
Record name Inosine pranobex [BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINE PRANOBEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprinosine
Reactant of Route 2
Reactant of Route 2
Isoprinosine
Reactant of Route 3
Reactant of Route 3
Isoprinosine
Reactant of Route 4
Reactant of Route 4
Isoprinosine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isoprinosine
Reactant of Route 6
Isoprinosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.